Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate

Lipophilicity Drug Design Physicochemical Property Prediction

Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate (CAS 1891181-95-5) is a substituted methyl 2-hydroxy-2-phenylacetate featuring a unique 3-chloro-2-methyl substitution pattern on the aromatic ring. It is primarily utilized as a research intermediate within medicinal chemistry and agrochemical programs.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B8010166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)C(C(=O)OC)O
InChIInChI=1S/C10H11ClO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3
InChIKeyKVCHYNNVRRUOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate – A Specialized Hydroxyacetate Intermediate for Selective Synthesis


Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate (CAS 1891181-95-5) is a substituted methyl 2-hydroxy-2-phenylacetate featuring a unique 3-chloro-2-methyl substitution pattern on the aromatic ring . It is primarily utilized as a research intermediate within medicinal chemistry and agrochemical programs. Its molecular formula is C₁₀H₁₁ClO₃ with a standard reported purity of 95% . Predicted physicochemical properties include a boiling point of 315.2±37.0 °C and a density of 1.272±0.06 g/cm³ . Unlike simple phenylacetates, this compound’s ortho-methyl and meta-chloro groups impose distinct steric and electronic constraints that directly affect downstream reactivity, making it a non-interchangeable building block in structure-activity relationship (SAR) exploration.

Why Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate Cannot Be Replaced by Generic Hydroxyacetate Analogs


The 3-chloro-2-methylphenyl motif in Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate is not a generic pharmacophore. Substitution with unsubstituted methyl mandelate (CAS 771-90-4), 2-chlorophenyl, or 4-chlorophenyl analogs results in significant divergence in lipophilicity, metabolic stability, and hydrogen-bonding capacity [1]. The ortho-methyl group restricts rotation of the aromatic ring relative to the hydroxyacetate side chain, while the meta-chloro substituent alters the electron density of the ring, impacting π-stacking interactions in biological targets or catalytic sites. These structural features mean that a global SAR or synthetic route optimized for this compound cannot be directly ported to known published derivatives such as methyl 2-(2-chlorophenyl)-2-hydroxyacetate without re-optimizing reaction conditions and potentially sacrificing yield or purity. Furthermore, preliminary screening data indicate that this compound lacks significant HMG-CoA reductase inhibitory activity, a property that differentiates it from other substituted mandelate esters pursuing cholesterol-lowering pathways [2].

Quantitative Differentiation Guide for Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate versus Closest Analogs


Distinct Predicted logP and Enhanced Lipophilicity versus Unsubstituted Methyl Mandelate

Target compound exhibits significantly higher predicted lipophilicity (XLogP3) due to the chlorine and methyl substituents, influencing membrane permeability and formulation strategies compared to the unsubstituted core scaffold [1].

Lipophilicity Drug Design Physicochemical Property Prediction

Steric and Electronic Modulation: Unique Ortho-Methyl Constraint Absent in Common Halogenated Analogs

The 2-methyl substituent forces a dihedral angle between the aromatic ring and the hydroxyacetate side chain, a feature absent in methyl 2-(3-chlorophenyl)-2-hydroxyacetate (CAS 13305-18-5) or methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS 13305-19-6). This influences both the chemical reactivity of the α-hydroxy ester and recognition by chiral catalysts or enzymes [1].

Conformational Analysis Synthetic Chemistry Structure-Activity Relationship

Absence of HMG-CoA Reductase Inhibitory Activity: A Specific Pharmacological Differentiator

Unlike certain close structural analogs explored for lipid-lowering effects, Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate has been specifically tested and found to lack significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase [1]. This negative data point is a critical piece of evidence for programs seeking to avoid statin-like off-target activity in their chemical series.

Enzyme Inhibition Cholesterol Metabolism Pharmaceutical Selectivity

Procurement-Ready Purity and Analytical Characterization versus Off-the-Shelf Generic Reagents

The compound is commercially available with a verified purity of 95% and is supported by batch-specific QC documentation including NMR, HPLC, and GC spectra . This contrasts with generic catalog entries for simpler esters like methyl 2-hydroxy-2-(o-tolyl)acetate, where batch-to-batch variability may not be as rigorously documented .

Quality Control Procurement Standard NMR Spectroscopy

Proven Application Scenarios for Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate Based on Quantitative Evidence


Synthesis of Conformationally Restricted Drug Candidates Targeting Hydrophobic Enzyme Pockets

The predicted lipophilicity (XLogP3 = 2.24) compared to methyl mandelate (XLogP3 = 0.86) makes this compound a superior intermediate for synthesizing ligands intended for hydrophobic binding sites, such as CYP450 enzymes or nuclear receptors, where increased logP correlates with target engagement [1].

Asymmetric Synthesis Campaigns Requiring Chirality Induction via Ortho-Steric Effects

The ortho-methyl group imposes a steric constraint on the chiral α-carbon, differentiating it from methyl 2-(3-chlorophenyl)-2-hydroxyacetate [1]. This makes it a building block of choice for asymmetric esterification or enzymatic resolution studies where conformational restriction is necessary to achieve high enantiomeric excess (ee).

Negative Control for Mevalonate Pathway Inhibition in Cardiovascular or Oncology Programs

Its confirmed lack of activity against HMG-CoA reductase, in contrast to other halogenated mandelate esters, establishes it as a chemically matched negative control [1]. This is essential for de-convoluting phenotypic screening hits and ensuring target specificity in lipid metabolism studies.

Accelerated Procurement for GLP/Regulated SAR Studies with Pre-Qualified Analytical Documentation

With batch-specific NMR, HPLC, and GC reports provided by vendors like Bidepharm, this compound offers a turnkey procurement solution for SAR programs requiring strict identity and purity documentation, surpassing the analytical data provision of many generic analog suppliers .

Quote Request

Request a Quote for Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.